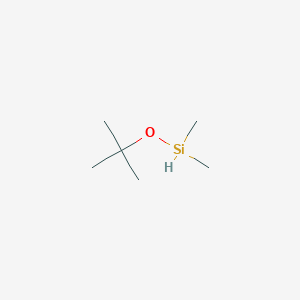

(tert-butoxy)dimethylsilane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H16OSi |

|---|---|

Molekulargewicht |

132.28 g/mol |

IUPAC-Name |

dimethyl-[(2-methylpropan-2-yl)oxy]silane |

InChI |

InChI=1S/C6H16OSi/c1-6(2,3)7-8(4)5/h8H,1-5H3 |

InChI-Schlüssel |

BFFJBAVNIXLGLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)O[SiH](C)C |

Herkunft des Produkts |

United States |

The Indispensable Role of Organosilicon Compounds in Synthetic Organic Chemistry

Organosilicon compounds, which feature a silicon-carbon bond, are pivotal in modern organic synthesis. numberanalytics.combohrium.com Their utility stems from a unique combination of properties conferred by the silicon atom, including its bond strengths relative to other elements and its ability to form stable bonds with carbon, oxygen, and other elements. numberanalytics.compageplace.de This stability allows organosilicon compounds to be used in a wide array of applications, from serving as protecting groups for sensitive functional groups to acting as intermediates in complex chemical transformations. numberanalytics.comnumberanalytics.comresearchgate.net

The versatility of organosilicon compounds is evident in their use as reagents that can activate a substrate, direct the course of a reaction, or provide temporary protection from undesired reactions. pageplace.de They are integral to various synthetic methodologies, including cross-coupling reactions and the synthesis of complex molecules like pharmaceuticals and advanced materials. numberanalytics.com The rapid expansion of organosilicon chemistry has provided chemists with a powerful toolkit for constructing intricate molecular architectures. bohrium.compageplace.de

The Rise of the Tbdms Group in Chemical Research

The development of silyl (B83357) ethers as protecting groups for alcohols in the 1960s and 1970s marked a significant milestone in organic synthesis. numberanalytics.comnumberanalytics.com Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group has become particularly prominent. numberanalytics.comwikipedia.orgnih.gov The TBDMS group is prized for its stability under a range of reaction conditions and its straightforward installation and removal. numberanalytics.com

Initially, the use of tert-butyldimethylsilyl chloride as a silylating agent was hampered by slow reaction times and poor yields. organic-chemistry.org A breakthrough came with the discovery that using imidazole (B134444) as a catalyst in dimethylformamide (DMF) greatly improved the efficiency of the reaction, allowing for the mild and high-yield conversion of alcohols to their TBDMS ethers. organic-chemistry.org

The TBDMS group offers a significant advantage in its stability. It is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group, another common silyl ether. organic-chemistry.org This robustness allows it to withstand various reaction conditions, including those that are basic or neutral. numberanalytics.comnumberanalytics.com Furthermore, the TBDMS group can be selectively removed using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or under acidic conditions, providing chemists with precise control over the deprotection step. organic-chemistry.orgfiveable.me This combination of stability and selective cleavage has made the TBDMS group an indispensable tool in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Exploring the Landscape of Tert Butoxy Dimethylsilyl Derivatives

Strategies for the Formation of tert-Butyldimethylsilyl Ethers (O-TBDMS)

The formation of tert-butyldimethylsilyl (TBDMS) ethers is a cornerstone of protecting group chemistry, enabling the temporary masking of hydroxyl groups. Research continues to refine this process, seeking milder conditions, improved efficiency, and greater selectivity.

The silylation of alcohols with tert-butyldimethylsilyl chloride (TBDMSCl) often requires a catalyst to proceed efficiently, especially with sterically hindered alcohols. organic-chemistry.org While the classic Corey procedure utilizes imidazole (B134444) in dimethylformamide (DMF), numerous alternative catalytic systems have been developed to enhance reaction rates and yields under mild conditions. organic-chemistry.org

A highly efficient and mild catalyst for the silylation of a wide array of alcohols and phenols is a commercially available proazaphosphatrane. organic-chemistry.orgorganic-chemistry.org This catalyst is effective for acid-sensitive, base-sensitive, and hindered substrates, typically in acetonitrile (B52724) at temperatures ranging from 24 to 40°C. organic-chemistry.orgorganic-chemistry.org For particularly unreactive tertiary alcohols, however, other methods may be necessary. organic-chemistry.orgorganic-chemistry.org

Another effective catalytic system involves the use of iodine in combination with N-methylimidazole. researchgate.net The addition of iodine significantly accelerates the silylation of primary, secondary, and even tertiary alcohols with TBDMSCl. researchgate.net This method provides high yields and represents a notable improvement for challenging substrates. researchgate.net Research has also explored solvent-free conditions, which can be particularly advantageous for the silylation of sterically hindered alcohols that are unreactive in solution. researchgate.net Phase transfer catalysis, using reagents like Aliquat 336 with a base such as potassium carbonate, offers another procedural alternative for preparing TBDMS ethers. tandfonline.com

| Catalyst/System | Substrate Scope | Conditions | Noteworthy Features |

| Proazaphosphatrane | Primary, secondary, phenolic, acid/base-sensitive alcohols | Acetonitrile, 24-40°C | Mild and efficient for a broad range of substrates. organic-chemistry.orgorganic-chemistry.org |

| Iodine/N-Methylimidazole | Primary, secondary, tertiary alcohols | - | Significantly accelerates reactions for hindered alcohols. researchgate.net |

| Solvent-free | Sterically hindered alcohols | Room Temperature | Effective for substrates that fail to react in solution. researchgate.net |

| Phase Transfer Catalysis (e.g., Aliquat 336) | Alcohols | Biphasic, with K2CO3 or Na2CO3 | Alternative to homogeneous reaction conditions. tandfonline.com |

| Tris(pentafluorophenyl)borane (B72294) | Primary, secondary alcohols | - | Effective for dehydrogenative silylation with silanes. organic-chemistry.org |

This table presents a selection of catalytic systems for the synthesis of TBDMS ethers.

The regioselective protection of one hydroxyl group among many in polyhydroxylated molecules, such as carbohydrates, presents a significant synthetic challenge. The inherent differences in the reactivity of hydroxyl groups (primary vs. secondary, equatorial vs. axial) can be exploited to achieve selectivity. rsc.org

Primary hydroxyl groups are sterically less encumbered and thus more reactive towards bulky silylating agents like TBDMSCl. rsc.org For instance, regioselective silylation of primary alcohols in saccharides can be achieved efficiently under solvent-free conditions using TBDMSCl and a limited excess of pyridine. beilstein-journals.org This method has proven effective for a variety of sugar building blocks, affording good yields in short reaction times. beilstein-journals.org

For more complex patterns of selectivity, organotin-mediated approaches are valuable. Dibutyltin oxide, for example, can preferentially form a stannylene acetal (B89532) with cis-vicinal diol moieties in pyranoside sugars. journals.co.za Subsequent reaction with a silylating agent can then lead to selective derivatization at a specific position, influenced by the stereochemistry of the diol. journals.co.za In the absence of cis-diols, it can complex with trans-vicinal diols, directing silylation to the primary position. journals.co.za

| Substrate Type | Reagents/Method | Selectivity Outcome | Reference |

| Saccharide Polyols | TBDMSCl, Pyridine (solvent-free) | Preferential silylation of primary hydroxyl groups. | beilstein-journals.org |

| Carbohydrates with cis-vicinal diols | 1. Dibutyltin oxide; 2. Silylating agent | Silylation at the equatorial position of the complexed diol. | journals.co.za |

| Carbohydrates without cis-vicinal diols | 1. Dibutyltin oxide; 2. Silylating agent | Silylation at the primary position (e.g., C-6 of pyranosides). | journals.co.za |

This table summarizes methods for the selective silylation of polyhydroxylated compounds.

The mechanism of TBDMS ether formation has been a subject of study, particularly concerning the role of the catalyst. In the classic Corey procedure using imidazole, it was initially proposed that N-tert-butyldimethylsilylimidazole acts as the highly reactive silylating agent. organic-chemistry.org However, more recent research suggests that DMF, the solvent, can also act as a catalyst in the reaction. organic-chemistry.org

In systems catalyzed by Lewis bases such as isothioureas or imidazoles, the catalyst is understood to activate the silyl (B83357) chloride. rsc.orguni-muenchen.de The nucleophilic catalyst attacks the silicon atom of the silyl chloride, forming a more reactive silylonium or silyl-catalyst adduct intermediate. rsc.org This intermediate is then more susceptible to nucleophilic attack by the alcohol, regenerating the catalyst and forming the silyl ether. rsc.org Kinetic studies on silylation reactions catalyzed by isothioureas have been conducted to elucidate the order of the reaction with respect to the alcohol, silyl chloride, and catalyst, leading to the proposal of detailed rate laws and mechanistic pathways. rsc.org These studies can reveal complex kinetics, sometimes indicating the involvement of multiple catalyst molecules in the transition state. rsc.org

Synthesis of tert-Butoxydimethylsilyl Enol Ethers

(tert-Butoxy)dimethylsilyl enol ethers are valuable intermediates in organic synthesis, serving as enolate surrogates in various carbon-carbon bond-forming reactions. Their synthesis from aldehydes and ketones can be controlled to achieve specific regio- and stereochemical outcomes.

The synthesis of (tert-butoxy)dimethylsilyl enol ethers from aldehydes and ketones can be achieved with high regio- and stereoselectivity. researchgate.nettandfonline.com For unsymmetrical ketones, the position of the double bond in the resulting silyl enol ether is determined by the reaction conditions. wikipedia.org Furthermore, the geometry of the double bond (E or Z) can also be controlled.

Novel methods continue to be developed to enhance selectivity. For example, a nickel-catalyzed "chain walking" strategy allows for the remote functionalization of ketones to produce Z-silyl enol ethers with high regio- and stereoselectivity. acs.org This method is powerful because the positional selectivity is governed by the catalyst's movement along the carbon chain, independent of the thermodynamic stability of the final product. acs.org Ring-closing metathesis (RCM) using second-generation Grubbs catalysts has also been successfully applied to the synthesis of cyclic silyl enol ethers in a highly regioselective manner from acyclic precursors. rsc.orgresearchgate.net Additionally, the Brook rearrangement of specific α-silyl allyl alcohols provides a pathway to fully substituted and stereodefined silyl enol ethers. nih.gov

The regioselectivity in the formation of silyl enol ethers from unsymmetrical ketones is a classic example of thermodynamic versus kinetic control. wikipedia.orgwikipedia.org

Kinetic control is typically achieved using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). wikipedia.orgyoutube.com These conditions favor the rapid deprotonation of the least sterically hindered α-proton, leading to the formation of the less substituted, or kinetic, silyl enol ether. wikipedia.orgyoutube.com The reaction is essentially irreversible under these conditions.

Thermodynamic control , on the other hand, is favored by using a weaker base, such as triethylamine, often at room temperature or with heating. wikipedia.orgyoutube.com These conditions allow for an equilibrium to be established between the ketone and the two possible enolates. youtube.com The reaction then proceeds to form the more stable, more highly substituted, or thermodynamic, silyl enol ether as the major product. wikipedia.org The synthesis of (tert-butoxy)dimethylsilyl enol ethers has been successfully demonstrated under both thermodynamically and kinetically controlled conditions, yielding products with high selectivity. researchgate.nettandfonline.com

| Control Type | Conditions | Base | Resulting Product |

| Kinetic | Low Temperature (e.g., -78°C), Aprotic Solvent (e.g., THF) | Strong, hindered base (e.g., LDA) | Less substituted silyl enol ether. wikipedia.orgyoutube.com |

| Thermodynamic | Room Temperature or Heating | Weaker base (e.g., Triethylamine) | More substituted, more stable silyl enol ether. researchgate.netwikipedia.org |

This table outlines the general conditions for achieving kinetic versus thermodynamic control in the synthesis of silyl enol ethers.

Strategic Applications of Tert Butoxy Dimethylsilyl Derivatives in Complex Chemical Synthesis

Protective Group Strategies in Multi-Step Organic Syntheses

The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of modern organic synthesis, primarily employed for the protection of hydroxyl functionalities. Its widespread use stems from a favorable combination of characteristics: ease of introduction, general stability across a wide range of reaction conditions, and numerous methods for its selective removal. total-synthesis.comwikipedia.org This section explores the strategic application of TBDMS ethers in complex synthetic sequences, focusing on their role in orthogonal protection schemes and their chemoselective cleavage in the presence of other sensitive functional groups.

Chemoselective Cleavage in the Presence of Diverse Functionalities

Chemoselectivity refers to the ability to react with one functional group in the presence of others. The selective cleavage of TBDMS ethers is a critical operation in multi-step synthesis, and numerous methods have been developed to achieve this with high fidelity, leaving other sensitive moieties untouched. The choice of reagent allows for the fine-tuning of reactivity, enabling deprotection based on steric hindrance or electronic properties. organic-chemistry.orgorganic-chemistry.org

For instance, a 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBDMS ethers while leaving secondary and tertiary TBDMS ethers, as well as TBDMS-protected phenols, intact. organic-chemistry.org This differentiation based on steric accessibility is a powerful tool. Similarly, hafnium(IV) triflate (Hf(OTf)₄) exhibits high potency for desilylation, and the catalytic loading can be adjusted to achieve regioselective deprotection of primary, secondary, or tertiary alkyl TBDMS ethers. organic-chemistry.orgorganic-chemistry.org

Furthermore, TBDMS ethers can be removed without affecting a wide array of other functional groups. The use of phosphomolybdic acid (PMA) supported on silica (B1680970) gel facilitates mild deprotection of TBDMS ethers while tolerating groups such as isopropylidene acetals, tert-butyldiphenylsilyl (TBDPS) ethers, tetrahydropyranyl (THP) ethers, allyl and benzyl (B1604629) ethers, alkenes, alkynes, acetates, benzoates, and various nitrogen protecting groups (Boc, Cbz, Fmoc), as well as azides and mesylates. organic-chemistry.orgorganic-chemistry.org Other systems, like sodium tetrachloroaurate(III) dihydrate, allow for the selective removal of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers or other silyl (B83357) ethers like triisopropylsilyl (TIPS) and TBDPS. scispace.comresearchgate.net

Table 2: Reagents for Chemoselective Deprotection of TBDMS Ethers This table is interactive. You can sort and filter the data.

| Reagent(s) | Conditions | Selectivity and Tolerated Groups |

|---|---|---|

| Oxone® | 50% aq. MeOH, RT | Cleaves primary TBDMS ethers in the presence of secondary, tertiary, and phenolic TBDMS ethers. organic-chemistry.org |

| Hf(OTf)₄ | Catalytic (0.05-3 mol%) | Regioselective for 1°, 2°, 3° alkyl and aryl TBDMS ethers; tolerates most other hydroxyl protecting groups. organic-chemistry.orgorganic-chemistry.org |

| PMA/SiO₂ | - | Tolerates isopropylidene acetal (B89532), OTBDPS, OTHP, O-allyl, OBn, alkene, alkyne, OAc, OBz, N-Boc, N-Cbz, N-Fmoc, mesylate, azide. organic-chemistry.orgorganic-chemistry.org |

| NaAuCl₄·2H₂O | Catalytic, MeOH, RT | Selective for aliphatic TBDMS ethers over aromatic TBDMS, aliphatic TIPS, aliphatic TBDPS, and sterically hindered TBDMS ethers. scispace.comresearchgate.net |

| Na₃PO₄·12H₂O | DMF, RT | Chemoselective for aryl TBDMS ethers. ingentaconnect.com |

| NaCN | EtOH | Chemoselective for phenolic TBDMS ethers. scielo.br |

Design of Novel Benzylidene-Type Protecting Groups Incorporating TBDMS

The strategic combination of different protecting groups can lead to novel applications and enhanced selectivity. While benzylidene acetals are classic protecting groups for 1,2- and 1,3-diols, particularly in carbohydrate chemistry, their properties can be modulated by other substituents on the molecule. nih.govnih.gov The incorporation of a TBDMS group elsewhere in the substrate can influence the formation and reactivity of a benzylidene acetal through steric or electronic effects.

In the synthesis of complex carbohydrate building blocks, it is common to use a combination of protecting groups to differentiate the various hydroxyls. nih.govunimi.it For example, after the formation of a 4,6-O-benzylidene acetal on a pyranoside, the remaining hydroxyl groups are often protected with other groups, such as TBDMS. In one reported strategy involving D-(+)-Ribono-1,4-lactone, a key building block for C-nucleosides, a benzylidene group was used to protect two hydroxyls, and the remaining position was subsequently protected with a TBDMS group. unimi.it

Applications in Natural Product Synthesis

The theoretical elegance of protective group strategies is best demonstrated through their practical application in the synthesis of complex, naturally occurring molecules. The TBDMS group has proven indispensable in numerous total syntheses, enabling chemists to navigate the challenges posed by polyfunctionalized targets.

Total Synthesis of Complex Molecules

The total synthesis of natural products often requires a lengthy sequence of reactions where the stability of protecting groups is rigorously tested. The TBDMS group's robustness and predictable reactivity have made it a frequent choice in these demanding campaigns.

A notable example is its use in the synthetic approaches to the Hancock alkaloid, Galipeine. The synthesis required a non-commercially available precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, where a TBDMS group is used to protect a phenolic hydroxyl. kennesaw.edu This protection was critical for the subsequent steps of the synthesis, which likely involved organometallic reagents or other conditions that would be incompatible with a free phenol. The TBDMS group serves as a reliable placeholder, masking the reactive hydroxyl group until a later stage when its removal is strategically advantageous. kennesaw.edu The introduction of bulky silyl groups like TBDMS can also have a profound impact on the reactivity of the molecule, sometimes enhancing the reactivity of glycosyl donors by inducing conformational changes or providing steric congestion that favors a desired reaction pathway. researchgate.net

Synthesis of Biologically Active Glycolipids and Mimetics

Glycolipids are complex molecules containing a carbohydrate moiety linked to a lipid. Their synthesis is a significant challenge in organic chemistry, requiring precise control over stereochemistry during the glycosylation step and the orthogonal protection of multiple hydroxyl groups on both the sugar and lipid components. nih.govbeilstein-journals.org

Silyl ethers, including TBDMS, are widely used in carbohydrate chemistry to provide an orthogonal protecting group to the more traditional acyl (e.g., acetate, benzoate) and benzyl groups. nih.govbeilstein-journals.org In the synthesis of glycolipids, TBDMS groups can be used to protect specific hydroxyl positions on the glycosyl donor or acceptor. This selective protection is crucial for directing the glycosidic bond formation to the correct position and for controlling the stereochemical outcome (α or β) of the linkage. nih.gov The electronic properties of silyl ethers, being more electron-donating than acyl groups, can also increase the reactivity of a glycosyl donor, facilitating the coupling reaction under milder conditions. beilstein-journals.org

Furthermore, methodologies have been developed where silyl groups play a direct role in stereocontrol. For example, the use of a bulky di-tert-butylsilylene (DTBS) group, a related cyclic silyl protecting group, to bridge the 4- and 6-positions of a glycosyl donor has been shown to effectively shield the β-face of the intermediate oxocarbenium ion, leading to high α-selectivity in glycosylation reactions. nih.govbeilstein-journals.org This strategy has been successfully applied to the synthesis of glycolipids. While not a simple TBDMS group, this illustrates the powerful influence of bulky silyl substituents in the challenging synthesis of complex glycoconjugates.

Utility in Pharmaceutical and Agrochemical Synthesis

The (tert-butoxy)dimethylsilyl group, a derivative of (tert-butoxy)dimethylsilane, serves as a versatile tool in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its strategic application can be seen in the generation of crucial intermediates and the formation of unique chemical bonds that can enhance the bioactivity of molecules.

Intermediate Synthesis for Drug Discovery

In the intricate multi-step syntheses characteristic of drug discovery, protecting groups are essential for temporarily masking reactive functional groups to allow for selective chemical transformations elsewhere in the molecule. The tert-butyldimethylsilyl (TBDMS) group, derived from this compound, is a commonly employed protecting group for hydroxyl functionalities. tcichemicals.com Its utility lies in its stability under a range of reaction conditions and the relative ease of its selective removal.

A notable example of its application is in the total synthesis of the Hancock alkaloid, Galipeine, which has demonstrated anti-malarial and analgesic properties. A key, non-commercially available starting material, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane (tBIMDS), is synthesized to serve as a crucial precursor in the total synthesis of Galipeine. This highlights the role of this compound derivatives in creating complex intermediates necessary for the development of new therapeutic agents.

Furthermore, research has indicated that the presence of a tert-butyl dimethyl silyl group can directly influence the biological activity of a molecule. In a study on enantiomerically pure (2R,3S)-disubstituted tetrahydropyranes, the introduction of a tert-butyl dimethyl silyl group was found to modulate and, in some cases, enhance the cytotoxic activity of the compounds against human leukemia and breast cancer cells. nih.gov This suggests that beyond its role as a protecting group, the (tert-butoxy)dimethylsilyl moiety can be an integral part of the pharmacophore.

| Compound Class | Application of (tert-Butoxy)dimethylsilyl Derivative | Biological Relevance |

| Tetrahydroquinoline Alkaloids | Synthesis of tBIMDS as a precursor for Galipeine. | Anti-malarial and analgesic properties. |

| Disubstituted Tetrahydropyranes | Introduction of a tert-butyl dimethyl silyl group. | Enhanced cytotoxic activity against cancer cells. nih.gov |

Formation of Carbon-Silicon Bonds in Bioactive Molecules

Carbon-silicon bonds are not found in biological systems, meaning their presence in a molecule is a result of synthetic chemistry. researchgate.net The incorporation of silicon into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which in turn can lead to improved pharmacological profiles and enhanced biological activity. researchgate.net Organosilicon compounds have found applications in both pharmaceuticals and agrochemicals. nih.gov

The synthesis of these silicon-containing bioactive molecules often involves the creation of a carbon-silicon bond. While direct C-H silylation is an area of ongoing research, established methods often rely on the reaction of an organometallic reagent with a silyl halide. This compound derivatives can be utilized in these synthetic pathways. For instance, a Grignard reagent or an organolithium species can be reacted with a (tert-butoxy)dimethylsilyl halide to form a stable carbon-silicon bond. This strategic incorporation of a silicon atom can lead to novel molecular architectures with potentially enhanced therapeutic or pesticidal properties. The ability to fine-tune the properties of a drug or agrochemical candidate by replacing a carbon atom with a silicon atom (a concept known as silicon-switching) is a powerful strategy in medicinal and agricultural chemistry. researchgate.net

Applications in Advanced Material Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of material science, particularly in the synthesis of silicon-based polymers and the modification of material surfaces.

Precursors for Siloxane Polymers and Silicon-Based Materials

Siloxane polymers, commonly known as silicones, are widely used materials valued for their thermal stability, flexibility, and hydrophobicity. Polydimethylsiloxane (PDMS) is the most common siloxane polymer. nih.gov The synthesis of well-defined siloxane polymers can be achieved through the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D₃). nih.gov

In this context, derivatives of this compound can function as effective initiators. For example, 3-(t-butyldimethylsiloxy)-1-propyl lithium has been used to initiate the living anionic polymerization of D₃. gelest.com This initiator allows for the controlled synthesis of siloxane macromers with specific end-groups. The living nature of this polymerization enables the production of polymers with narrow molecular weight distributions and controlled molar masses, which is crucial for creating materials with tailored properties. nih.govgelest.com The use of such initiators demonstrates the role of this compound derivatives in the foundational synthesis of advanced silicone materials.

| Polymerization Method | Role of (tert-Butoxy)dimethylsilyl Derivative | Resulting Polymer | Key Advantages |

| Anionic Ring-Opening Polymerization (AROP) | Initiator (e.g., 3-(t-butyldimethylsiloxy)-1-propyl lithium) gelest.com | Polydimethylsiloxane (PDMS) macromers | Controlled molecular weight, narrow polydispersity, defined end-functionality. nih.govgelest.com |

Role in the Synthesis of Topological Molecular Nanocarbons

Topological molecular nanocarbons are a class of complex, aesthetically pleasing molecules with unique, intertwined structures, such as catenanes (interlocked rings) and knots. researchgate.netlehigh.edu The synthesis of these molecules represents a significant challenge in organic chemistry, requiring precise control over a multitude of reaction steps.

While direct involvement of this compound in the final bond-forming reactions that create the topology might not be prevalent, its derivatives play a crucial role in the synthesis of the complex building blocks required for these nanostructures. In multi-step organic syntheses, silyl ethers, such as those formed from this compound, are frequently used as protecting groups for hydroxyl functions. This protection is vital to prevent unwanted side reactions during the construction of the molecular precursors that will eventually be cyclized or interlocked to form the final nanocarbon. The stability of the tert-butyldimethylsilyl group under various reaction conditions, coupled with its selective removal, makes it an invaluable tool for synthetic chemists working towards these intricate molecular architectures.

Surface Modification and Adhesion Enhancement

The modification of surfaces to control properties like wettability, adhesion, and biocompatibility is critical in many technological applications. Silane (B1218182) coupling agents are often employed for this purpose, as they can form robust covalent bonds with surfaces rich in hydroxyl groups, such as glass, silica, and many metal oxides. ul.com

Derivatives of this compound can be used in surface modification protocols. The (tert-butoxy)dimethylsilyl group can be attached to a surface, or a molecule bearing this group can be self-assembled onto a substrate. The tert-butoxy (B1229062) group can then be hydrolyzed, often under acidic conditions, to reveal a reactive silanol (B1196071) (Si-OH) group. This silanol can then condense with hydroxyl groups on the surface to form stable siloxane (Si-O-Surface) bonds. Alternatively, the silanol can react with other silanol groups to form a cross-linked polysiloxane layer on the surface. This process can be used to alter the surface energy, making it more hydrophobic, or to introduce specific functionalities that can enhance adhesion between the substrate and a subsequent coating or adhesive. ul.com The ability of silanes to act as a molecular bridge between an inorganic substrate and an organic polymer is a key principle in adhesion promotion. mdpi.com

Spectroscopic and Mechanistic Characterization of Tert Butoxy Dimethylsilyl Compounds

Spectroscopic Analysis of Structural and Conformational Features (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques are fundamental to the characterization of (tert-butoxy)dimethylsilyl compounds, offering detailed information about their atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the (tert-butoxy)dimethylsilyl group. The signals corresponding to the protons of the dimethylsilyl and tert-butoxy (B1229062) groups have characteristic chemical shifts. For instance, in a series of tert-butoxydimethylsilyl enol ethers, the six protons of the dimethylsilyl group typically appear as a sharp singlet in the region of δ 0.17-0.18 ppm. The nine protons of the tert-butyl group also present as a singlet, generally found around δ 1.29 ppm. researchgate.net

The following table summarizes the characteristic ¹H NMR chemical shifts for the (tert-butoxy)dimethylsilyl moiety in various enol ethers derived from ketones. researchgate.net

| Compound | Si(CH₃)₂ Chemical Shift (δ, ppm) | C(CH₃)₃ Chemical Shift (δ, ppm) |

| tert-Butoxydimethylsilyl enol ether of 3-Pentanone (E/Z isomers) | 0.17 (s, 6H) | 1.29 (s, 9H) |

| tert-Butoxydimethylsilyl enol ether of 4-Methyl-2-pentanone | 0.17 (s, 6H) | 1.29 (s, 9H) |

| tert-Butoxydimethylsilyl enol ether of 2-Methylcyclohexanone | 0.17 (s, 6H) | 1.29 (s, 9H) |

| tert-Butoxydimethylsilyl enol ether of Cyclohexanone (B45756) | 0.18 (s, 6H) | 1.29 (s, 9H) |

Data sourced from Fataftah, Z. A., et al. (2001). researchgate.net

X-ray Crystallography

Kinetic Studies of Formation and Cleavage Reactions

Kinetic studies of (tert-butoxy)dimethylsilyl compounds primarily focus on their hydrolytic stability, which is a critical factor in their application as protecting groups in organic synthesis. The rate of cleavage of the Si-O bond is highly dependent on the pH of the medium.

The hydrolytic stability of the tert-butoxydimethylsilyl (TBOS) group has been compared to other common silyl (B83357) ether protecting groups, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS). A study on the hydrolysis of the silyl enol ether of cyclohexanone under acidic and basic conditions demonstrated that the TBOS ether has significantly greater stability than the corresponding TMS ether and comparable stability to the more expensive TBS ether. mst.edutandfonline.com

The pseudo-first-order rate constants for the hydrolysis of various silyl enol ethers of cyclohexanone are presented in the table below.

| Silyl Group | Hydrolysis Conditions | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |

| Trimethylsilyl (TMS) | 1% HCl in 95% EtOH | 1.3 x 10⁻² | 0.89 |

| tert-Butoxydimethylsilyl (TBOS) | 1% HCl in 95% EtOH | 2.1 x 10⁻⁴ | 55 |

| tert-Butyldimethylsilyl (TBS) | 1% HCl in 95% EtOH | 1.9 x 10⁻⁴ | 61 |

| Trimethylsilyl (TMS) | 1% NaOH in 95% EtOH | 2.3 x 10⁻³ | 5.0 |

| tert-Butoxydimethylsilyl (TBOS) | 1% NaOH in 95% EtOH | 1.5 x 10⁻⁴ | 77 |

| tert-Butyldimethylsilyl (TBS) | 1% NaOH in 95% EtOH | 1.1 x 10⁻⁴ | 105 |

Data adapted from Fataftah, Z. A., et al. (2001). tandfonline.com

These kinetic data highlight the enhanced stability of the (tert-butoxy)dimethylsilyl group against hydrolysis compared to the trimethylsilyl group, which is attributed to the steric hindrance provided by the tert-butoxy group. tandfonline.com

Theoretical and Computational Investigations of Reaction Pathways

Theoretical and computational chemistry provides a molecular-level understanding of the reaction mechanisms involved in the formation and cleavage of silyl ethers. While specific computational studies on (tert-butoxy)dimethylsilane were not prominently featured in the searched literature, the general principles governing silyl ether reactivity are well-established and applicable.

The cleavage of silyl ethers, including those with a tert-butoxy group, is believed to proceed through hypervalent silicon intermediates. libretexts.org In acidic hydrolysis, the ether oxygen is protonated, followed by the nucleophilic attack of water on the silicon atom. This leads to the formation of a five-coordinate (pentavalent) silicon intermediate. The departure of the alcohol or silanol (B1196071) is facilitated by the transfer of a proton.

Computational studies on related silane (B1218182) hydrolysis reactions support the involvement of such pentacoordinate silicon species. hydrophobe.org The energy barriers for the formation and breakdown of these intermediates can be calculated to predict reaction rates and understand the influence of substituents on reactivity. For the (tert-butoxy)dimethylsilyl group, the bulky tert-butoxy substituent would be expected to sterically hinder the approach of a nucleophile, thus increasing the activation energy for hydrolysis and contributing to its observed kinetic stability. tandfonline.com

The mechanism for the fluoride-mediated cleavage of silyl ethers, a common deprotection strategy, also involves a pentavalent intermediate. The high affinity of silicon for fluoride (B91410) drives the formation of a strong Si-F bond, making this process highly favorable. organic-chemistry.org Computational models can be used to investigate the transition state of this reaction and explain the high efficiency of fluoride as a cleavage reagent.

Future Perspectives and Innovations in Tert Butoxy Dimethylsilyl Chemistry

Development of Next-Generation Silylating Reagents

The foundational success of reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) has inspired the development of new silylating agents with tailored reactivity, improved stability, and specialized applications. organic-chemistry.orggelest.com Research is geared towards creating reagents that offer greater selectivity, milder reaction conditions, and are suitable for complex molecular environments.

Key areas of development include:

Bulky and Sterically Hindered Reagents: To enhance the stability of the resulting silyl (B83357) ether, new reagents with greater steric hindrance than the tert-butyl group are being explored. For instance, the tert-butyldiphenylsilyl (TBDPS) group provides superior stability under acidic conditions. gelest.com The development of "supersilyl" groups like tris(triethylsilyl)silyl represents a further step in creating highly stable silyl ethers capable of withstanding harsh reagents such as organolithiums. gelest.com

Catalytic Silylation Systems: A significant shift is occurring from stoichiometric to catalytic methods for silylation. This approach minimizes waste and often allows for milder reaction conditions. Catalysts like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to be effective for the dehydrogenative silylation of alcohols. organic-chemistry.org Similarly, proazaphosphatranes have emerged as highly efficient and mild catalysts for the silylation of a wide variety of alcohols and phenols using TBDMS-Cl. organic-chemistry.orgorganic-chemistry.org

Reagents for Chemoselective Silylation: There is a growing demand for reagents that can selectively silylate one hydroxyl group in the presence of others. This is often achieved by fine-tuning the electronic and steric properties of the silylating agent. The relative stability of different silyl ethers (e.g., TMS vs. TBDMS) allows for selective protection and deprotection strategies, a concept that is being expanded with new reagent designs. nih.gov

| Reagent/System | Key Feature | Application Focus | Reference |

|---|---|---|---|

| tert-Butyldiphenylsilyl (TBDPS) Chloride | Enhanced stability to acid and hydrogenolysis compared to TBDMS. | Protection of hydroxyl groups in complex, multi-step syntheses requiring harsh conditions. | gelest.comcdnsciencepub.com |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Metal-free catalyst for dehydrogenative silylation. | Mild and efficient silylation of alcohols using various silanes. | organic-chemistry.org |

| Proazaphosphatrane Catalysts | Highly efficient and mild catalysis for silylation with TBDMS-Cl. | Silylation of acid-sensitive, base-sensitive, and sterically hindered substrates. | organic-chemistry.orgorganic-chemistry.org |

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The integration of (tert-butoxy)dimethylsilyl chemistry with advanced synthetic technologies like flow chemistry and photochemistry is unlocking new efficiencies and capabilities. These modern methodologies offer precise control over reaction parameters, leading to higher yields, improved safety, and scalability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control of residence time, and the ability to safely handle highly reactive intermediates. nih.gov In the context of silyl ether chemistry, flow reactors are being used to perform silylation and desilylation reactions with greater speed and efficiency. For example, problematic reactions in batch, such as certain Swern oxidations, show dramatically improved yields and reduced side products when translated to a flow protocol. nih.gov The aldol (B89426) reaction of a silyl enol ether, which took 24 hours in a batch process, was completed with 100% conversion in just 20 minutes in a flow system. nih.gov This rapid and controlled environment is ideal for optimizing the formation and cleavage of silyl ethers in multi-step synthetic sequences. mdpi.commdpi.com

Photochemistry: Photocatalysis and photochemical methods represent a green and powerful tool for generating reactive species under exceptionally mild conditions. While direct photochemical applications involving (tert-butoxy)dimethylsilane are an emerging area, the stability of the TBDMS ether group under various photochemical conditions makes it a valuable protecting group in complex syntheses that utilize light-mediated steps. Future research is expected to explore the development of photosensitive silyl ethers that can be cleaved with light, offering an orthogonal deprotection strategy. Furthermore, the generation of carbon radicals via halogen-atom transfer (XAT) in photochemistry can be applied to molecules containing stable silyl ether protecting groups, enabling complex bond formations without disturbing the protected alcohol.

Expansion into Novel Material and Biomedical Applications

The tunable stability and responsive nature of the silyl ether linkage are being exploited in the design of innovative materials and biomedical systems. The ability to control the rate of hydrolysis by modifying the substituents on the silicon atom is a key feature driving these applications. nih.gov

Biomedical Applications: In biomedicine, silyl ethers are being incorporated into "smart" biomaterials designed to degrade under specific physiological conditions. nih.gov For example, polymers cross-linked with silyl ethers can be engineered to be stable at neutral pH but degrade in acidic environments, such as those found in tumor tissues or within cellular lysosomes. This pH-sensitive degradation makes them promising candidates for:

Drug Delivery Systems: Acid-sensitive silyl ether-based materials can be used to create nanoparticles or hydrogels that release their therapeutic cargo in response to a local drop in pH. nih.gov

Medical Devices: Biodegradable medical devices, such as sutures or stents, can be fabricated from silyl ether-containing polymers, allowing them to break down and be cleared from the body after they have served their purpose. nih.gov

Cytotoxic Agents: Studies have shown that incorporating a tert-butyldimethylsilyl group into certain molecular structures can enhance their cytotoxic activity against human tumor cells, suggesting a role in the development of new anticancer agents. researchgate.netnih.gov

Material Science Applications: The hydrolytic instability of the Si-O-C bond makes poly(silyl ether)s (PSEs) attractive candidates for creating degradable and sustainable polymers. mdpi.com Unlike stable polysiloxanes (silicones), which have a Si-O-Si backbone, PSEs can be broken down into smaller, potentially non-toxic molecules like silanols and alcohols. This degradability is being explored for:

Transient Electronics: Silyl ether-based materials could be used as substrates or encapsulants for electronic devices that are designed to dissolve or degrade after a specific period of use.

Environmentally Benign Plastics: PSEs offer a potential alternative to persistent plastics, as their degradation can be triggered by environmental conditions such as changes in pH. mdpi.com

Stimuli-Responsive Coatings: Coatings containing silyl ether linkages could be designed to change their properties, such as hydrophobicity, in response to an acidic or basic trigger.

| Application Area | Concept | Example | Reference |

|---|---|---|---|

| Drug Delivery | Acid-sensitive degradation for targeted release. | Polymeric nanoparticles with silyl ether cross-linkers that release drugs in acidic tumor microenvironments. | nih.gov |

| Medical Devices | Creation of biodegradable materials. | Sutures and stents designed to degrade and be absorbed by the body. | nih.gov |

| Sustainable Polymers | Hydrolytically degradable polymer backbones. | Poly(silyl ether)s that break down into silanols and diols. | mdpi.com |

| Surface Modification | Amphiphilic nature for altering surface properties. | Coatings to enhance hydrophobicity or hydrophilicity. |

Q & A

Q. What are the common synthetic routes for preparing (tert-butoxy)dimethylsilane in laboratory settings?

- Methodological Answer : this compound is typically synthesized via Williamson ether synthesis or halogen exchange reactions . For example, tert-butyl(chloro)dimethylsilane can undergo substitution with sodium iodide in polar aprotic solvents (e.g., THF) to replace chlorine with iodine . Another route involves reacting tert-butyldimethylsilyl chloride with alcohols in the presence of a base like triethylamine or NaH under anhydrous conditions . Purification is achieved via column chromatography or recrystallization.

Q. What role does this compound serve as a protecting group in organic synthesis?

- Methodological Answer : The tert-butyldimethylsilyl (TBS) group is widely used to protect hydroxyl groups due to its stability under acidic and basic conditions. Deprotection is achieved using fluoride sources (e.g., TBAF or HF-pyridine). For instance, in carbohydrate chemistry, TBS protection prevents undesired side reactions during glycosylation .

Q. What are the typical characterization techniques for confirming the structure of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to identify proton environments and silicon-coupled splitting patterns .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight .

- IR Spectroscopy : Peaks near 1250 cm (Si-C) and 1100 cm (Si-O) .

Advanced Research Questions

Q. How do halogen substituents (e.g., iodine vs. bromine) influence the reactivity of tert-butyldimethylsilane derivatives in cross-coupling reactions?

- Methodological Answer : Iodine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura and Stille couplings compared to bromine or chlorine analogs. For example, tert-butyl(4-iodobutoxy)dimethylsilane reacts efficiently with aryl boronic acids under Pd catalysis, while brominated analogs require harsher conditions .

| Halogen | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| Iodine | 240 | High (yields >85%) |

| Bromine | 285 | Moderate (yields 60–75%) |

| Chlorine | 327 | Low (yields <50%) |

Q. What strategies resolve contradictions in NMR data when characterizing tert-butyldimethylsilane derivatives?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., rotameric equilibria). Strategies include:

Q. How can computational chemistry predict the reactivity of tert-butyldimethylsilane in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals. For example, modeling the nucleophilic substitution of tert-butyl(chloro)dimethylsilane with iodide predicts activation barriers, guiding solvent selection (e.g., THF vs. DMF) . PubChem’s computational data (e.g., InChI keys) aids in virtual reaction screening .

Q. What are the challenges in scaling up the synthesis of tert-butyldimethylsilane derivatives from laboratory to pilot scale?

- Methodological Answer : Key challenges include:

- Solvent Volume : Scaling polar aprotic solvents (e.g., DMF) requires waste management and cost optimization .

- Reaction Time : Continuous flow reactors reduce batch variability and improve yield in halogen exchange reactions .

- Purification : Industrial-scale chromatography is replaced with distillation or crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for silylation reactions using tert-butyldimethylsilane?

- Methodological Answer : Discrepancies often stem from trace moisture or base strength. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.